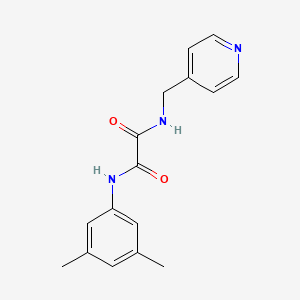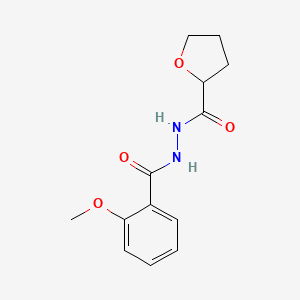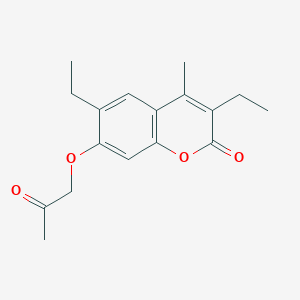
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide, also known as DPA-714, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPA-714 belongs to the family of translocator protein (TSPO) ligands, which are known to modulate the immune response and have a neuroprotective effect.
Wirkmechanismus
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide acts as a ligand for the TSPO, which is a protein that is located on the outer membrane of mitochondria. TSPO is involved in the regulation of various cellular processes such as cholesterol transport, steroid synthesis, and apoptosis. This compound binds to TSPO and modulates its activity, leading to the modulation of immune response and neuroprotection.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It reduces inflammation and oxidative stress in the brain, which are major contributors to neurodegenerative diseases. This compound also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain. It inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide in lab experiments is its high specificity for TSPO. This allows for the selective modulation of TSPO activity without affecting other cellular processes. This compound is also relatively easy to synthesize and purify, making it readily available for research purposes.
One of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive compared to other TSPO ligands, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the research of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide. One of the major areas of research is in the development of this compound analogs with improved pharmacological properties. These analogs can have increased specificity and potency for TSPO, as well as improved solubility in water.
Another area of research is in the development of this compound-based therapeutics for the treatment of neurodegenerative diseases and cancer. These therapeutics can be designed to have targeted delivery to specific cells or tissues, as well as improved pharmacokinetic properties.
In conclusion, this compound is a promising compound with potential therapeutic applications in various diseases. Its specificity for TSPO and its ability to modulate the immune response and have a neuroprotective effect make it an attractive target for drug development. Further research is needed to fully understand its mechanism of action and to develop more potent and selective analogs.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide involves the reaction of 3,5-dimethylbenzoic acid with 4-pyridinemethanol to form the corresponding ester. The ester is then reacted with ethylenediamine to produce this compound. The purity of the compound can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-N'-(4-pyridinylmethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is in the field of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has been shown to have a neuroprotective effect by reducing inflammation and oxidative stress in the brain. It also modulates the immune response by regulating the activation of microglia, which are immune cells in the brain.
This compound has also been studied for its potential use in cancer therapy. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. This compound also inhibits angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
N'-(3,5-dimethylphenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-7-12(2)9-14(8-11)19-16(21)15(20)18-10-13-3-5-17-6-4-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFLSZAEHLKFSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C(=O)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(3-chloro-4-fluorophenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5039066.png)
![[(4,6,8-trimethyl-2-quinazolinyl)thio]acetic acid](/img/structure/B5039074.png)
![N-({[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B5039083.png)
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-1-methylcyclohexanecarboxamide](/img/structure/B5039099.png)

![10-bromo-3-(butylthio)-6-(5-methyl-2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5039113.png)
![methyl N-[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]glycinate](/img/structure/B5039114.png)
![4-methoxy-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5039126.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B5039127.png)
![2-chloro-N-{4-[(diphenylacetyl)amino]phenyl}benzamide](/img/structure/B5039132.png)


![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5039154.png)
![2,4-diphenyl-3-[(2-propyn-1-yloxy)carbonyl]cyclobutanecarboxylic acid](/img/structure/B5039159.png)